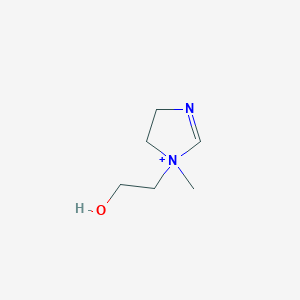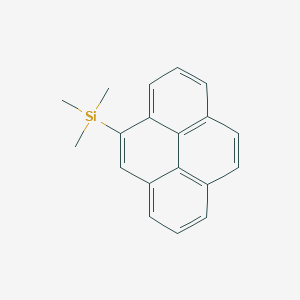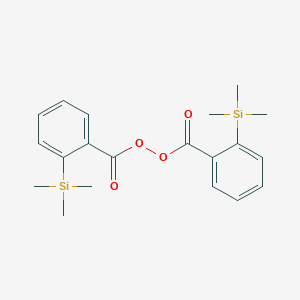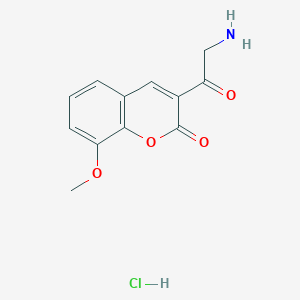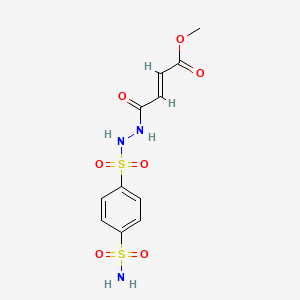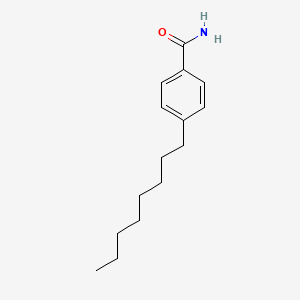
4-Octylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Octylbenzamide is an organic compound belonging to the benzamide class. It is characterized by an octyl group attached to the benzene ring, which significantly influences its chemical properties and potential applications. This compound is of interest in various fields, including chemistry, biology, and industry, due to its unique structure and reactivity.
Preparation Methods
The synthesis of 4-Octylbenzamide typically involves the condensation of octylamine with benzoic acid derivatives. One common method is the direct condensation of carboxylic acids and amines in the presence of catalysts such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high efficiency, eco-friendliness, and the use of recoverable catalysts. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
4-Octylbenzamide undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.
Reduction: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired transformations. The major products formed depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
4-Octylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studying amide chemistry.
Industry: It finds applications in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Octylbenzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivative used.
Comparison with Similar Compounds
4-Octylbenzamide can be compared with other benzamide derivatives, such as:
Benzamide: The simplest amide derivative of benzoic acid, used in various chemical and biological studies.
N-methylbenzamide: A derivative with a methyl group attached to the nitrogen, showing different reactivity and applications.
4-nitrobenzamide: A nitro-substituted benzamide with distinct chemical properties and uses in medicinal chemistry.
The uniqueness of this compound lies in its octyl group, which imparts specific hydrophobic characteristics and influences its reactivity and applications compared to other benzamide derivatives.
Properties
CAS No. |
116645-05-7 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
4-octylbenzamide |
InChI |
InChI=1S/C15H23NO/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17/h9-12H,2-8H2,1H3,(H2,16,17) |
InChI Key |
ZFCLUXMAVGPRPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane](/img/structure/B14300668.png)
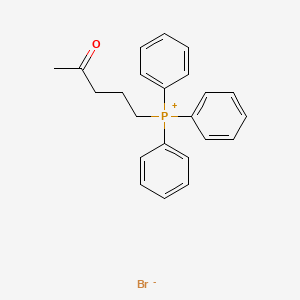
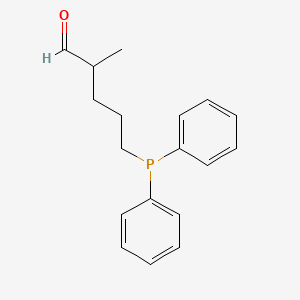
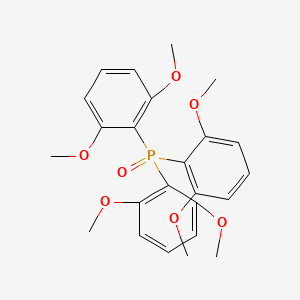
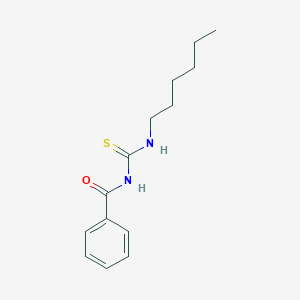

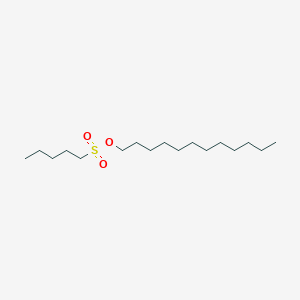
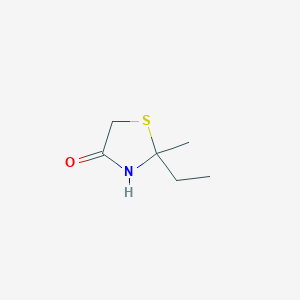
![1,4-Dioxa-7-thiaspiro[4.5]dec-8-ene](/img/structure/B14300712.png)
